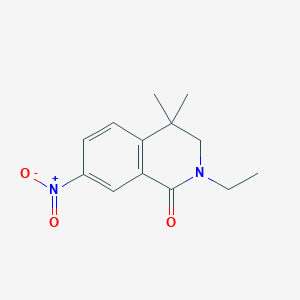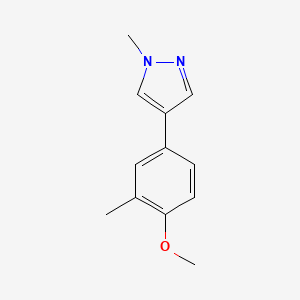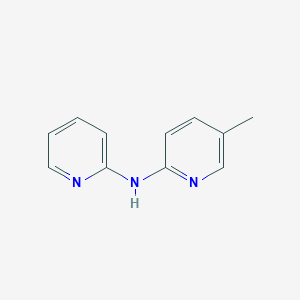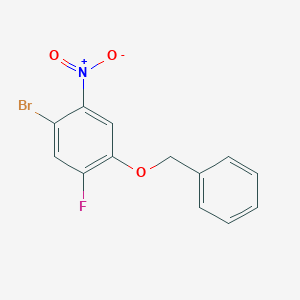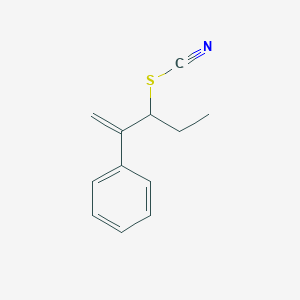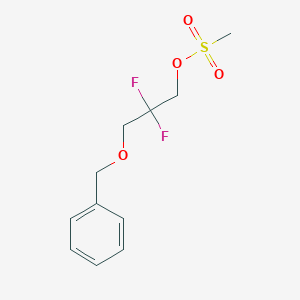
(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate
Descripción general
Descripción
(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate is a chemical compound with the molecular formula C10H12F2O4S It is an ester derivative of methanesulfonic acid, featuring a benzyloxy group and two fluorine atoms on the propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 3-benzyloxy-2,2-difluoropropyl ester typically involves the esterification of methanesulfonic acid with 3-benzyloxy-2,2-difluoropropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of methanesulfonic acid 3-benzyloxy-2,2-difluoropropyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid 3-benzyloxy-2,2-difluoropropyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The benzyloxy group and fluorine atoms contribute to the compound’s stability and reactivity, allowing it to interact with specific enzymes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid methyl ester: A simpler ester with a single methyl group instead of the benzyloxy group.
Methanesulfonic acid ethyl ester: Similar to the methyl ester but with an ethyl group.
Methanesulfonic acid 2,2-difluoropropyl ester: Lacks the benzyloxy group but retains the difluoropropyl moiety.
Uniqueness
(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate is unique due to the presence of both the benzyloxy group and the difluoropropyl chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
1380308-41-7 |
|---|---|
Fórmula molecular |
C11H14F2O4S |
Peso molecular |
280.29 g/mol |
Nombre IUPAC |
(2,2-difluoro-3-phenylmethoxypropyl) methanesulfonate |
InChI |
InChI=1S/C11H14F2O4S/c1-18(14,15)17-9-11(12,13)8-16-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clave InChI |
DLQXIBVYIIRRMT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC(COCC1=CC=CC=C1)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Bromo-3-methyl-6-nitro-phenyl)-vinyl]-dimethyl-amine](/img/structure/B8443651.png)
![[3-Azido-5-[5-methyl-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B8443665.png)
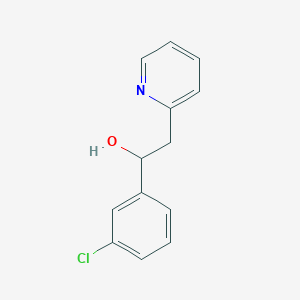
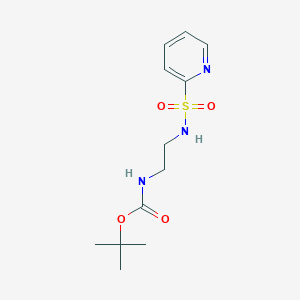
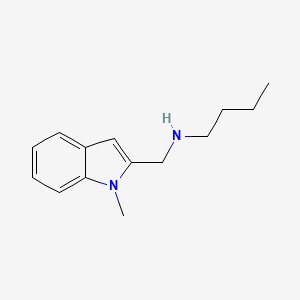
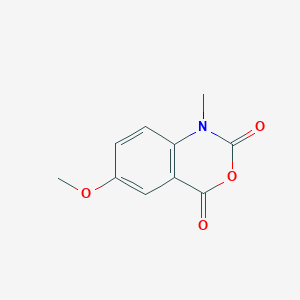
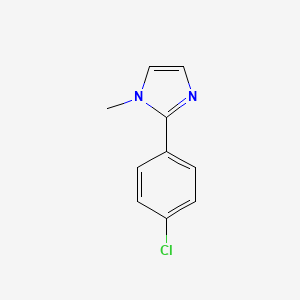
![4-Fluoro-6-[(alpha,alpha,alpha-trifluoro-m-tolyl)oxy]pyrimidine](/img/structure/B8443707.png)
